N-benzyl-N-methyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide

Medicinal Chemistry SAR Physicochemical Characterization

Researchers advancing CNS-targeted SAR programs face a critical gap: most commercial piperidine naphthamides lack the precise N-benzyl-N-methyl substitution required to dissect D4 vs. 5-HT2A selectivity. This compound directly addresses that gap. • Class-level D4 Ki 11-63 nM & 5-HT2A Ki 44-50 nM activity profile for head-to-head radioligand displacement • Unique N-benzyl-N-methyl vector enables NK1/NK2/NK3 subtype screening per US6365602B1 • Regioisomeric analog achieves PLpro IC50 0.0022 µM; evaluate this 3-carboxamide for SARS-CoV-2 protease inhibition Supplied with full structural characterization; ready for immediate SAR deployment.

Molecular Formula C25H28N2O
Molecular Weight 372.5 g/mol
Cat. No. B4028988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-methyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide
Molecular FormulaC25H28N2O
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C25H28N2O/c1-26(17-20-9-3-2-4-10-20)25(28)23-14-8-16-27(19-23)18-22-13-7-12-21-11-5-6-15-24(21)22/h2-7,9-13,15,23H,8,14,16-19H2,1H3
InChIKeyIVSOCRIDXMJPBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Identity & Comparator Landscape


N-Benzyl-N-methyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide (C25H28N2O; MW 372.5 g/mol) is a synthetic tertiary amide possessing a piperidine-3-carboxamide scaffold functionalized with a benzyl-methyl amide and a naphthalen-1-ylmethyl group at the piperidine nitrogen [1]. This substitution pattern places the compound within the N-arylalkyl-piperidine carboxamide class, a family investigated for selective receptor binding and enzyme inhibition [2][3]. Structurally, it is differentiated from its closest analogs by the simultaneous presence of three moieties: the naphthalene ring, the N-benzyl group, and the N-methyl group; analogs lacking any one of these features show distinct molecular properties . Direct biological evaluation specific to this compound has not been published in peer-reviewed literature. Available differentiation therefore relies on structural identity and class-level pharmacological inference from closely related piperidine naphthamides.

1 D4 / 5-HT2A receptor screening: class-level binding benchmark available
2 Protease inhibition screening: naphthalene-piperidine scaffold shows nanomolar PLpro inhibition precedent
3 Neurokinin receptor antagonist screening: covered by patent structural genus

Structural Prerequisites for Substitution


N-Benzyl-N-methyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide cannot be freely substituted with close structural analogs due to the interdependent roles of its naphthalene, benzyl, and N-methyl moieties in governing molecular recognition. In the piperidine naphthamide series, receptor affinity and selectivity profiles are highly sensitive to both the nature of the amide substituent and the N-arylalkyl substitution pattern [1]. Specifically, compounds lacking the N-benzyl-N-methyl group show markedly different lipophilicity (XLogP3 ~1.2 for N-benzyl-N-methylpiperidine-3-carboxamide versus an estimated ~4.0–4.5 for the naphthalene-bearing target), which would fundamentally alter passive permeability and protein binding . Analogous compounds with diethyl substitution (N,N-diethyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide, MW 324.5) or unsubstituted amide (MW 268.35) further illustrate that even modest changes at the amide nitrogen produce distinct physicochemical profiles that would confound SAR interpretation if treated as interchangeable . The following quantitative evidence section provides the basis for these differentiation claims.

Molecular weight differences >100 g/mol between analogs may shift ADME properties and preclude direct replacement.

Lipophilicity gap >2 log units relative to non-naphthalene analog fundamentally alters permeability and protein binding.

Substitution pattern at the amide nitrogen critically influences D4/5-HT2A selectivity; SAR is not transferable.

Differentiation Evidence from Closest Analogs


Molecular Weight vs Closest Analogs

The target compound (C25H28N2O, MW 372.5 g/mol) shows a molecular weight increase of +104.15 g/mol relative to the unsubstituted amide comparator 1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide (C17H20N2O, MW 268.35 g/mol), +48.0 g/mol relative to the diethyl analog (C21H28N2O, MW 324.5 g/mol), and +140.18 g/mol relative to the non-naphthalene analog N-benzyl-N-methylpiperidine-3-carboxamide (C14H20N2O, MW 232.32 g/mol) . These differences reflect the unique combination of naphthalene, benzyl, and N-methyl substituents that collectively define the compound's steric and lipophilic profile.

Molecular Weight
Head-to-head comparison
Target 372.5 g/mol vs comparators 268.35, 324.5, 232.32 g/mol
Confirms unique substitution pattern; precludes direct analog substitution
Calculated from elemental composition
Medicinal Chemistry SAR Physicochemical Characterization

Lipophilicity vs Non-Naphthalene Analog

N-Benzyl-N-methylpiperidine-3-carboxamide (lacking the naphthalene group) has an experimental XLogP3 value of 1.2 . The target compound, bearing an additional naphthalen-1-ylmethyl substituent, is estimated to have a clogP of approximately 4.0–4.5 based on fragment-based addition of naphthalene's contribution (~+3.1–3.3 log units) [1]. This represents an increase of 2.8–3.3 log units compared to the non-naphthalene analog, translating to a 630- to 2000-fold difference in octanol/water partition coefficient.

Lipophilicity
Cross-study comparable
Target clogP estimated 4.0–4.5 vs non-naphthalene analog XLogP3 1.2
Substantial lipophilicity gap indicates distinct formulation requirements
Fragment-based estimation; requires experimental validation
ADME Lipophilicity Drug Design

D4/5-HT2A Receptor Affinity Benchmark

Although no direct binding data exist for the target compound, the piperidine naphthamide chemical class to which it belongs has been systematically profiled. In the 1-naphthamide series, compound 500 (containing a phenylpropyl moiety at the piperidine nitrogen) showed Ki values of 63 nM for D4 and 50 nM for 5-HT2A receptors [1]. In the 2-naphthamide series, compound 499 (containing a benzyl-piperidine substitution) displayed Ki values of 11 nM for D4 and 44 nM for 5-HT2A receptors [2]. These class-level data establish that naphthalene-bearing piperidine carboxamides can achieve sub-100 nM affinity at D4 and 5-HT2A receptors when appropriate substitution patterns are present.

D4/5-HT2A Affinity
Class-level inference
Class Ki(D4) 11–63 nM, Ki(5-HT2A) 44–50 nM in 1- and 2-naphthamide series
Establishes class-level binding precedent; target Ki must be empirically determined
No direct data for target compound
GPCR D4 Receptor 5-HT2A Receptor Neuropharmacology

PLpro Inhibition by Related Regioisomer

A structurally related naphthalene-bearing piperidine carboxamide, N-benzyl-1-[(1R)-1-(naphthalen-1-yl)ethyl]piperidine-4-carboxamide (C25H28N2O, MW 372.5 g/mol), displayed an IC50 value of 0.0022 µM against papain-like protease (PLpro) from SARS-CoV-1 [1]. This compound shares the same molecular formula as the target compound and differs only in the carboxamide substitution position (piperidine-4-carboxamide vs piperidine-3-carboxamide) and the linker chirality. While this is not a direct head-to-head comparison, it demonstrates that the naphthalene-piperidine-carboxamide scaffold can achieve high-potency enzyme inhibition at nanomolar concentrations.

PLpro Inhibition
Supporting evidence
Related 4-carboxamide regioisomer IC50 0.0022 µM against SARS-CoV-1 PLpro
Scaffold shows nanomolar protease inhibition; regioisomer may differ
Computational study; experimental confirmation needed
Enzyme Inhibition PLpro SARS-CoV-1 Cysteine Protease

Research Application Scenarios


D4/5-HT2A SAR Probe Development

Given class-level evidence that piperidine naphthamides achieve Ki values of 11–63 nM at D4 and 44–50 nM at 5-HT2A receptors [1], the target compound is a rational candidate for SAR expansion of the 1-naphthamide series. Its unique N-benzyl-N-methyl substitution at the 3-carboxamide position provides a distinct vector for exploring substituent effects on D4 vs 5-HT2A selectivity. Investigators must empirically determine Ki values against both receptors using head-to-head radioligand displacement assays.

Neurokinin Receptor Antagonist Screening

US patent US6365602B1 claims N-substituted naphthalene carboxamides as neurokinin receptor antagonists [2]. The target compound falls within the claimed structural genus; it is therefore a suitable candidate for screening against NK1, NK2, and NK3 receptors to identify differentiated subtype-selectivity profiles not achieved by previously exemplified analogs.

PLpro Inhibition Screening

Based on nanomolar PLpro inhibition (IC50 = 0.0022 µM) demonstrated by the closely related 4-carboxamide regioisomer [3], the target 3-carboxamide compound warrants evaluation against SARS-CoV-1 and SARS-CoV-2 PLpro, as well as other papain-like cysteine proteases. The regioisomeric switch from 4-carboxamide to 3-carboxamide may yield altered binding kinetics and selectivity, providing valuable SAR data for protease inhibitor development.

Lipophilic Formulation Feasibility Studies

With an estimated clogP of 4.0–4.5—substantially higher than the non-naphthalene analog (XLogP3 = 1.2) —the target compound serves as a test case for evaluating solubility, permeability, and formulation strategies for highly lipophilic piperidine-3-carboxamides. Such studies are prerequisite for any program aiming to translate class-level in vitro activity into in vivo pharmacological evaluation.

Application
Selection Property
Validation Focus
D4/5-HT2A SAR probe expansion
Piperidine naphthamide class profile
Empirical D4/5-HT2A Ki determination
Neurokinin receptor antagonist screening
Structural genus coverage
NK1/NK2/NK3 subtype selectivity profiling
PLpro inhibition screening
Naphthalene-piperidine carboxamide scaffold
PLpro assay and regioisomer comparison
Lipophilic formulation feasibility
High lipophilicity profile
Solubility and permeability optimization
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